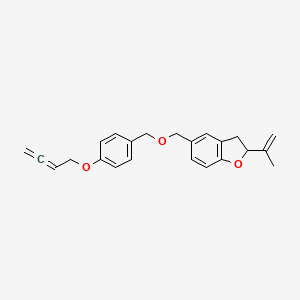

xyloallenolide B

Description

Xyloallenolide B (compound 79) is a secondary metabolite isolated from the endophytic fungus associated with the mangrove plant Avicennia marina. It belongs to a novel series of compounds characterized by a substituted dihydrobenzofuran unit, a structural motif shared with other metabolites such as xyloketals and xyloallenolide A . This compound was identified during large-scale fermentation of the fungal strain, alongside xyloketal J and xyloester A.

Properties

Molecular Formula |

C23H24O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

InChI |

InChI=1S/C23H24O3/c1-4-5-12-25-21-9-6-18(7-10-21)15-24-16-19-8-11-22-20(13-19)14-23(26-22)17(2)3/h5-11,13,23H,1-2,12,14-16H2,3H3 |

InChI Key |

UXMKTBMXHHRKAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC(=C2)COCC3=CC=C(C=C3)OCC=C=C |

Synonyms |

xyloallenolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

| Feature | This compound | Xyloallenolide A | Xyloketal B | Cyclic Peptide 94 |

|---|---|---|---|---|

| Core structure | Dihydrobenzofuran | Cyclic peptide | Tricyclic ketal | Cyclic pentapeptide |

| Key functional groups | Allenic ether | Allenic ether + cinnamoylamide | Ketal bridge | L-amino acids |

| Bioactivity | Unknown | Neuroactive | Cytotoxic | Weak cytotoxicity |

| Synthetic complexity | High | Moderate | Low | Low |

Table 2: Analytical Methods Applied in Studies

| Technique | Use Case | Reference Compound | Limitations |

|---|---|---|---|

| HPLC-MS | Quantification of xyloketals | Xyloketal C | Limited resolution for isomers |

| NMR spectroscopy | Structural elucidation of allenic ethers | Xyloallenolide A | Requires high-purity samples |

| Cytotoxicity assays | Screening of cyclic peptides | Compound 94 | No dose-dependence observed |

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration of xyloallenionlide B using spectroscopic and crystallographic methods?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign proton and carbon signals, coupled with X-ray crystallography for absolute stereochemical determination. Compare spectral data with prior studies for validation . For novel derivatives, ensure purity via HPLC and mass spectrometry (HRMS) to confirm molecular formulas .

Q. What experimental protocols are commonly used to assess the bioactivity of xyloallenolide B in vitro?

- Methodological Answer : Design cell-based assays (e.g., cytotoxicity using MTT assays) or enzyme inhibition studies (e.g., kinase activity via fluorometric assays). Include positive/negative controls and dose-response curves. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05 significance thresholds). Document reagent concentrations, incubation times, and cell lines used to ensure reproducibility .

Q. What are the standard techniques for isolating this compound from natural sources?

- Methodological Answer : Use column chromatography (silica gel, Sephadex LH-20) with gradient solvent systems (e.g., hexane/ethyl acetate) for preliminary separation. Confirm compound identity via TLC co-spotting with authentic samples. For complex matrices, employ HPLC with diode-array detection (DAD) or preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers address challenges in the total synthesis of this compound, such as stereochemical control or low yields?

- Methodological Answer : Perform retrosynthetic analysis to identify key intermediates and stereocenters. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) frameworks. Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for stereoselective steps. Characterize intermediates with NMR and X-ray crystallography to confirm configurations .

Q. How should contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic comparison of assay conditions (e.g., cell viability protocols, solvent concentrations, exposure times). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Perform meta-analyses of published data to identify confounding variables (e.g., differences in cell lines or compound purity) .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with crystallographic data if available .

Q. How can researchers design a literature review to identify gaps in this compound’s mechanism of action?

- Methodological Answer : Use Boolean search operators (e.g., "this compound AND apoptosis NOT cancer") in databases like PubMed or SciFinder. Prioritize high-impact journals and recent reviews. Create a matrix to categorize findings by biological targets, models, and conflicting results. Apply frameworks like SWOT analysis to evaluate research trends .

Q. What steps ensure reproducibility in this compound-related experiments across laboratories?

- Methodological Answer : Publish detailed protocols in supplementary materials, including instrument calibration data (e.g., NMR shim settings) and batch numbers for reagents. Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo. Collaborate with independent labs for replication studies and report variability using coefficient of variation (CV) metrics .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.